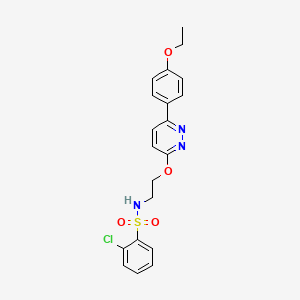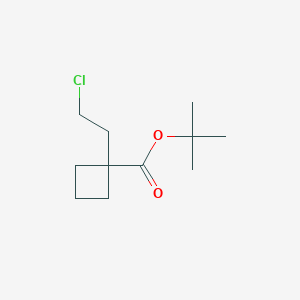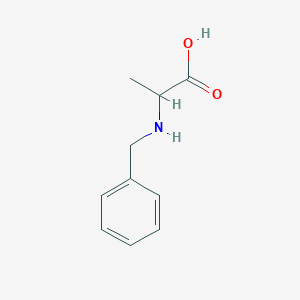![molecular formula C28H27N3O8S B2873106 (E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-28-8](/img/structure/B2873106.png)
(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an ethyl group, a methoxyphenyl group, a trimethoxyphenyl group, and a dihydrothieno[3,4-d]pyridazine ring. These groups are common in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .Scientific Research Applications
Synthesis and Characterization
Synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives : A study by Hassan et al. (2014) discusses the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . These compounds were synthesized using N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Regioselective Synthesis of Functionalized Pyrazolyl Ketones : Another study by Hassaneen and Shawali (2013) focuses on the regioselective synthesis of pyrazole derivatives, including the creation of enamino esters and their use in synthesizing various pyrazole derivatives. These derivatives have relevance in the context of the compound (Hassaneen & Shawali, 2013).
Biological Activities
Cytotoxic Activities of Synthesized Compounds : The study by Hassan et al. (2014) also evaluated the cytotoxic activity of newly synthesized pyrazole derivatives. This is relevant because similar compounds might show potential in therapeutic applications, such as cancer treatment (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antitumor Activities : Various studies have explored the antimicrobial and antitumor activities of compounds structurally related to (E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. For example, Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Antioxidant and Anti-Inflammatory Activities : The synthesis and evaluation of compounds for antioxidant and anti-inflammatory activities have been studied by Madhavi and Sreeramya (2017). They synthesized a series of compounds and evaluated their in vitro antioxidant properties and in vivo anti-inflammatory activities (Madhavi & Sreeramya, 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the receptor’s activity, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 signaling pathways. By inhibiting these receptors, it disrupts the downstream signaling cascades, leading to reduced cell proliferation and angiogenesis . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
In silico models suggest that it meets the admet (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness requirements without violating lipinski’s rule of five . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of EGFR and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the suppression of tumor growth in cancers where these receptors are upregulated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and rate of degradation can affect its activity . Additionally, the cellular context (e.g., the specific types of cells and the presence of other signaling molecules) can also influence the compound’s action .
Future Directions
properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O8S/c1-6-39-28(34)24-19-15-40-26(23(19)27(33)31(30-24)17-8-10-18(35-2)11-9-17)29-22(32)12-7-16-13-20(36-3)25(38-5)21(14-16)37-4/h7-15H,6H2,1-5H3,(H,29,32)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELJPNPTLLBTQR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)

![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)


![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)

![1,4-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2873038.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2873042.png)
![3'-(3-Chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2873043.png)
